molecular formula C11H7NO5 B1333638 2-Acetyl-4-nitroindan-1,3-dione CAS No. 25125-04-6

2-Acetyl-4-nitroindan-1,3-dione

Cat. No.: B1333638
CAS No.: 25125-04-6
M. Wt: 233.18 g/mol
InChI Key: OSZUSQXEYYPINX-UHFFFAOYSA-N
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Description

2-Acetyl-4-nitroindan-1,3-dione is an organic compound with the molecular formula C11H7NO5. It is a derivative of indane-1,3-dione, characterized by the presence of acetyl and nitro functional groups at the 2 and 4 positions, respectively. This compound is of significant interest due to its versatile applications in various fields, including medicinal chemistry, organic electronics, and photopolymerization .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetyl-4-nitroindan-1,3-dione typically involves the nitration of 2-acetylindan-1,3-dione. The reaction is carried out under controlled conditions using a nitrating agent such as nitric acid in the presence of sulfuric acid. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced at the 4-position of the indane-1,3-dione ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-4-nitroindan-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Medicinal Chemistry

2-Acetyl-4-nitroindan-1,3-dione has been explored for its potential biological activities. Research indicates that derivatives of this compound exhibit various pharmacological effects, including:

  • Antitumor Activity : Studies have shown that certain derivatives possess significant cytotoxic effects against cancer cell lines. For instance, a derivative demonstrated an IC50 value of 4.2 µM against ovarian cancer cells (SKOV3) .
  • Antibacterial Properties : The compound's derivatives have also been evaluated for their antibacterial activity, showing promising results against several bacterial strains .

Organic Electronics

The compound serves as an electron acceptor in the design of organic photovoltaic devices. Its ability to form charge-transfer complexes makes it suitable for use in solar cells and photopolymerization processes. Notably, indane-1,3-dione derivatives are being investigated for their role in enhancing the efficiency of organic light-emitting diodes (OLEDs) .

Dyes and Pigments

Due to its vibrant color properties, this compound is utilized in the synthesis of dyes for various applications, including textiles and inks. The compound's structural features allow it to be incorporated into dye molecules that exhibit strong absorption in visible light .

Data Table: Summary of Applications

Application AreaDescriptionExample/Outcome
Medicinal ChemistryAntitumor and antibacterial activitiesDerivatives show IC50 values < 5 µM against cancer
Organic ElectronicsUsed as an electron acceptor for solar cellsEnhances efficiency of organic photovoltaic devices
Dyes and PigmentsSynthesis of dyes with strong visible light absorptionEmployed in textile and ink formulations
Chemical SynthesisActs as a building block for synthesizing complex organic moleculesFacilitates diverse functionalization reactions

Case Study 1: Antitumor Activity

A study investigated the antitumor potential of various derivatives of this compound. The results indicated that specific modifications could enhance cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The most potent derivative exhibited an IC50 value significantly lower than standard chemotherapeutic agents .

Case Study 2: Organic Photovoltaics

Research focused on the incorporation of this compound into organic photovoltaic cells revealed that its derivatives improved charge mobility and overall device efficiency. The study highlighted the importance of structural modifications in optimizing performance metrics .

Mechanism of Action

The mechanism of action of 2-Acetyl-4-nitroindan-1,3-dione involves its interaction with specific molecular targets. The compound can act as an electron acceptor, facilitating various redox reactions. It also interacts with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

2-Acetyl-4-nitroindan-1,3-dione is compared with other similar compounds such as:

The presence of both acetyl and nitro groups in this compound enhances its reactivity and broadens its range of applications compared to its analogues .

Biological Activity

2-Acetyl-4-nitroindan-1,3-dione (C11H7NO5) is an organic compound with notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure, characterized by an acetyl group at the 2-position and a nitro group at the 4-position of the indan-1,3-dione framework, endows it with diverse chemical reactivity and biological potential.

The compound undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of quinones upon oxidation and amino derivatives upon reduction. The nitro group in particular is known for its ability to participate in redox reactions, which can induce toxicity in microorganisms and potentially in human cells as well. This dual role makes nitro compounds like this compound both pharmacologically interesting and toxicologically significant .

The mechanism by which this compound exerts its biological effects involves:

  • Electron Transfer : The nitro group acts as an electron acceptor, facilitating redox reactions.
  • Enzyme Inhibition : The compound may inhibit specific enzymes by interacting with their active sites or altering their conformation.
  • Cellular Interaction : It can disrupt cellular processes through interaction with biological macromolecules such as proteins and nucleic acids .

Antimicrobial Activity

Research indicates that compounds containing nitro groups exhibit significant antimicrobial properties. Studies have shown that this compound displays activity against various bacteria and fungi. The mechanism often involves the generation of reactive oxygen species (ROS), which can lead to cellular damage and death in microorganisms .

Anticancer Properties

The compound has also been explored for its anticancer potential. Nitro compounds are known to interfere with cellular proliferation and induce apoptosis in cancer cells. Preliminary studies suggest that this compound may inhibit tumor growth through mechanisms that involve cell cycle arrest and apoptosis induction .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of several nitro compounds, including this compound. Results indicated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .
  • Anticancer Activity : In vitro studies on human cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed increased apoptosis rates in treated cells compared to controls .

Comparative Analysis

To better understand the significance of this compound's biological activity, a comparison with similar compounds is useful:

CompoundAntimicrobial ActivityAnticancer ActivityRemarks
This compoundHighModerateEffective against both bacteria and cancer cells
Indane-1,3-dioneLowLowLacks nitro group; less reactive
2-Acetylindane-1,3-dioneModerateLowLacks nitro group; different properties

Q & A

Q. Basic: What are the recommended synthetic routes and characterization methods for 2-Acetyl-4-nitroindan-1,3-dione?

Answer:
The synthesis of this compound typically involves multi-step reactions, including nitration and acetylation of indan-1,3-dione derivatives. Key steps may involve:

  • Protecting group strategies to isolate reactive sites during functionalization (e.g., nitro group introduction under controlled conditions) .
  • Post-synthetic purification via recrystallization or column chromatography to isolate the pure compound.

Characterization:

  • Spectroscopic methods : Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the acetyl and nitro substituents. Compare chemical shifts with analogous indan-dione derivatives (e.g., 4-cyclopentene-1,3-dione in radiosensitizer studies ).
  • Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.
  • Melting point analysis : Cross-check with literature data from SciFinder or Reaxys to confirm purity .

Q. Basic: What safety protocols should researchers follow when handling this compound?

Answer:
Refer to Safety Data Sheet (SDS) guidelines for nitroaromatic compounds:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors or dust.
  • Storage : Store in airtight containers away from incompatible materials (e.g., reducing agents) at temperatures below 25°C .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. Advanced: How can researchers design organocatalytic reactions involving this compound?

Answer:
The compound’s electron-deficient dione structure makes it suitable for organocatalytic cascades:

  • Reaction design : Explore vinylogous Michael additions or Diels-Alder reactions, as seen with structurally similar 2-alkylidene indane-1,3-diones .
  • Stereocontrol : Use chiral organocatalysts (e.g., proline derivatives) to induce enantioselectivity.
  • Optimization : Screen solvents (e.g., THF, DCM) and temperatures to balance reactivity and selectivity. Monitor progress via TLC or HPLC .

Q. Advanced: How should researchers address contradictions in spectroscopic or analytical data for this compound?

Answer:
Contradictions may arise from impurities, solvent effects, or instrumentation variability. Mitigation strategies include:

  • Triangulation : Cross-validate results using multiple techniques (e.g., NMR, X-ray crystallography, IR) .
  • Literature comparison : Check databases like Reaxys for historical data on indan-dione derivatives .
  • Reproducibility : Repeat experiments under standardized conditions and document deviations.

Example : If 1H^1H-NMR signals conflict with literature, re-examine sample purity via HPLC or recrystallize the compound .

Q. Basic: What analytical techniques are critical for verifying the structural integrity of this compound?

Answer:

  • Nuclear Magnetic Resonance (NMR) : Assign peaks for the acetyl (-COCH3_3) and nitro (-NO2_2) groups. Compare with data from related compounds (e.g., 2-aminomethylene-4-cyclopentene-1,3-dione derivatives ).
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C11_{11}H7_7NO5_5).
  • Elemental Analysis : Validate %C, %H, and %N to ±0.3% of theoretical values .

Q. Advanced: How can researchers evaluate the biological activity of this compound compared to similar nitro-diones?

Answer:

  • Comparative studies : Benchmark against known bioactive diones, such as NTBC (2-nitro-4-trifluoromethylbenzoyl-cyclohexane-1,3-dione), a tyrosinemia drug .
  • In vitro assays : Test inhibition of enzymes (e.g., 4-hydroxyphenylpyruvate dioxygenase) under hypoxic conditions, as done with nitroimidazole-dione hybrids .
  • Structure-Activity Relationship (SAR) : Modify substituents (e.g., nitro position) and assess cytotoxicity via MTT assays.

Q. Advanced: What methodological approaches are recommended for studying reaction mechanisms involving this compound?

Answer:

  • Kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation in organocatalytic reactions .
  • Computational modeling : Apply DFT calculations to map transition states and verify stereochemical outcomes.
  • Isotopic labeling : Introduce 18O^{18}O or 15N^{15}N to track bond reorganization in nitro-group reactions .

Q. Basic: How should researchers document synthetic procedures for reproducibility?

Answer:

  • Detailed experimental logs : Specify reaction stoichiometry, solvent volumes, and temperature profiles.
  • Characterization appendices : Include raw NMR/MS data and chromatograms.
  • Literature citations : Reference analogous procedures (e.g., organocatalytic cascades in indane-dione systems ).

Q. Table 1: Key Analytical Data for this compound

PropertyMethodExpected OutcomeReference
Melting PointDSC/TGACompare with SciFinder literature
1H^1H-NMR (CDCl3_3)500 MHz NMRδ ~2.6 (s, 3H, COCH3_3)
HRMSESI-TOF[M+H]+^+: Calculated 238.0351

Properties

IUPAC Name

2-acetyl-4-nitroindene-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO5/c1-5(13)8-10(14)6-3-2-4-7(12(16)17)9(6)11(8)15/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZUSQXEYYPINX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1C(=O)C2=C(C1=O)C(=CC=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30370647
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25125-04-6
Record name 2-Acetyl-4-nitro-1H-indene-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30370647
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 100 g of 3-nitrophthalic acid in 100 mL of pyridine was added 0.8 mL of piperdine followed by 500 g of 2,4-pentanedione at room temperature. The mixture was stirred at 35°-40° C. for 6 hours and then diluted with 100 mL ether. The pyridine salt was filtered off, washed with 100 ml of ether, dried, suspended in water, and acidified with 400 mL of 6N HCl. The title compound was filtered off, dried, and recrystallized from ethanol to yield 84 g of yellow crystals, m.p. 148°-150°.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
0.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

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